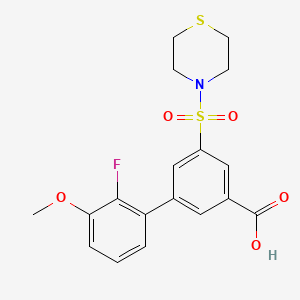![molecular formula C12H14N4 B5468845 {1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B5468845.png)
{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride selectively binds to mGluR5 and inhibits its activity. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Inhibition of mGluR5 activity by this compound results in a reduction in glutamate release and subsequent downstream effects. This mechanism of action has been implicated in the potential therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to reduce glutamate release, which may contribute to its antipsychotic and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride has several advantages for lab experiments, including its high selectivity for mGluR5, well-established synthesis method, and extensive characterization in animal models. However, this compound also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects in animal models.
Orientations Futures
For {1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride research include the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of {1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride involves the reaction of 2,4-diamino-5-methylpyrimidine with 4-chloropyridine-3-carbaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, Alzheimer's disease, and fragile X syndrome.
Propriétés
IUPAC Name |
1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8(13)11-7-15-12(16-9(11)2)10-3-5-14-6-4-10/h3-8H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZIZHKEDYNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5468762.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5468766.png)
![4-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5468772.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5468786.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5468790.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5468794.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5468796.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5468799.png)
![N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5468804.png)
![5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5468809.png)
![3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5468814.png)
![methyl {[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5468824.png)
